molecular formula C17H27N3O B5463948 N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea

N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea

Cat. No. B5463948
M. Wt: 289.4 g/mol
InChI Key: MLZZUXQNJHPLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as EIPU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of urea derivatives and has been studied for its effects on various biological systems.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its effects on the central nervous system, specifically its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.

Mechanism of Action

N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea acts as a positive allosteric modulator of the dopamine D2 receptor and a negative allosteric modulator of the serotonin 5-HT2A receptor. This dual action results in an increase in dopamine neurotransmission and a decrease in serotonin neurotransmission. These effects are thought to be responsible for the potential therapeutic effects of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters. This allows for a more targeted approach in studying the effects of neurotransmitters on biological systems. However, one limitation of using N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

For the study of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea include further investigation into its potential therapeutic applications in various diseases. Additionally, studies on the long-term effects and safety of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea are needed to fully understand its potential as a pharmacological agent. Further research is also needed to explore the effects of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea on other neurotransmitters and biological systems.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction between 1-isopropyl-4-piperidone and 4-ethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as recrystallization, chromatography, and distillation.

properties

IUPAC Name

1-(4-ethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-14-5-7-15(8-6-14)18-17(21)19-16-9-11-20(12-10-16)13(2)3/h5-8,13,16H,4,9-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZZUXQNJHPLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.